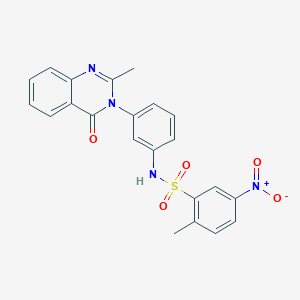
2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide is a complex organic compound characterized by its unique structural components. The compound is composed of multiple functional groups, including a quinazolinone ring, nitro group, sulfonamide group, and methyl group. This combination of functional groups imparts the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products
Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Used in the development of specialized materials due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinazolin-4(3H)-one: Shares the quinazolinone structure but lacks the nitro and sulfonamide groups.
5-Nitro-N-phenylbenzenesulfonamide: Lacks the quinazolinone and methyl groups but shares the nitro and sulfonamide groups.
N-(3-Nitrophenyl)quinazolin-4-amine: Combines the quinazolinone and nitro functionalities but has a different overall structure.
Uniqueness
The presence of both quinazolinone and sulfonamide groups in 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide sets it apart from other compounds. This unique structural combination imparts specific chemical and biological properties that are not seen in similar compounds.
This overview should give you a solid understanding of this compound. Intrigued by anything specific here?
Propriétés
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJTXIUVFUCBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2908981.png)
![1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione](/img/structure/B2908983.png)
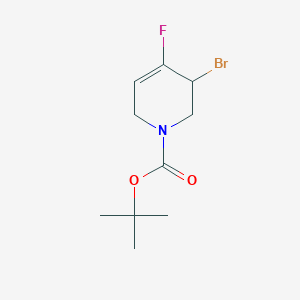
![12-(4-bromobenzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2908985.png)
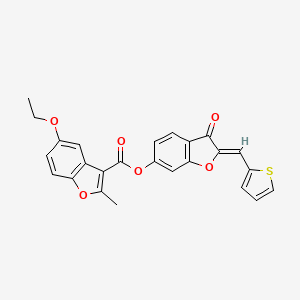
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2908987.png)
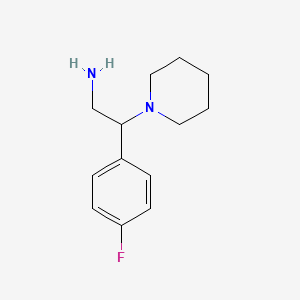
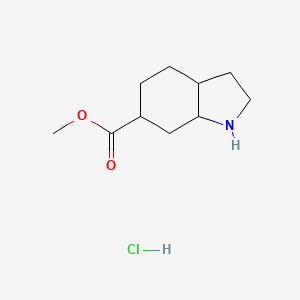
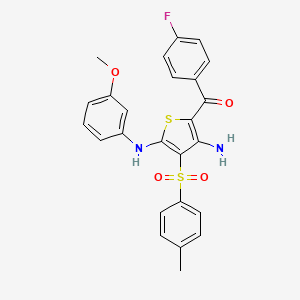
![2-chloro-N-[4-(ethylsulfanyl)butan-2-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2908996.png)
![2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2908997.png)
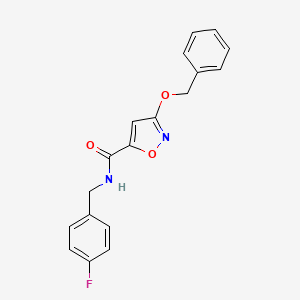
![methyl 4-[(4-cyanoanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2909000.png)
